3-(3-甲基噻吩-2-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

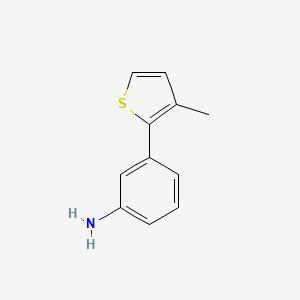

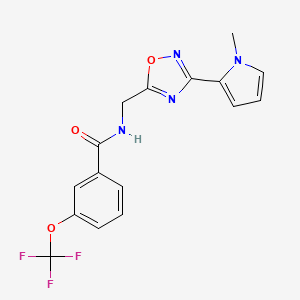

The compound "3-(3-Methylthiophen-2-yl)aniline" is a molecule that is structurally related to aniline and thiophene derivatives. Aniline is a primary amine and a derivative of benzene, characterized by the presence of an amino group attached to a phenyl group. Thiophene is a heterocyclic compound with a sulfur atom in its five-membered ring. The methylthiophene group in the compound indicates a substitution by a methyl group on the thiophene ring, which can influence the electronic and steric properties of the molecule.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, 2-(Methylthio)aniline, a compound with a similar structure, was synthesized by reacting o-aminothiophenol with methyl iodide, which then reacted with Na2PdCl4 in acetone and water to form a palladium complex [PdL1Cl2] . This process highlights the potential synthetic routes that could be adapted for the synthesis of "3-(3-Methylthiophen-2-yl)aniline" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the crystal structure of a similar compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, was characterized by FT-IR and UV-Vis spectroscopy and crystallized in the monoclinic space group . The geometry of the palladium complex with 2-(methylthio)aniline was found to be nearly square-planar with a bidentate coordination mode . These studies provide insights into the possible molecular geometry and electronic structure of "3-(3-Methylthiophen-2-yl)aniline."

Chemical Reactions Analysis

The chemical reactivity of compounds similar to "3-(3-Methylthiophen-2-yl)aniline" has been investigated, particularly in the context of catalysis. The palladium complex mentioned earlier was used as a catalyst for Suzuki-Miyaura C-C coupling reactions in water, demonstrating high efficiency and stability . Additionally, copolymers of aniline with other thiophene derivatives have been synthesized and shown to possess catalytic activity, suggesting that "3-(3-Methylthiophen-2-yl)aniline" could also participate in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-aniline derivatives have been studied through experimental and theoretical methods. Electrochemical polymerization of aniline with 3-methylthiophene was performed in an ionic liquid, and the properties of the resulting copolymer were analyzed using cyclic voltammetry and electrochemical impedance spectroscopy . Theoretical calculations, such as density functional theory (DFT), have been used to predict the electrostatic properties and molecular orbitals of similar compounds . These studies provide a foundation for understanding the properties of "3-(3-Methylthiophen-2-yl)aniline," which may include electrical conductivity and the ability to undergo redox and acid-base reactions .

科学研究应用

电化学聚合:3-(3-甲基噻吩-2-基)苯胺用于苯胺和 3-甲基噻吩的电化学聚合。此过程导致形成均聚物和共聚物,这些均聚物和共聚物对氢醌表现出催化活性 (Zhang 等人,2007 年)。

光谱和理论研究:该化合物已通过傅里叶变换红外光谱和紫外可见光谱等光谱技术以及使用 HF 和 DFT 方法的理论研究进行了研究。此研究提供了对其晶体结构和电子性质的见解 (Ceylan 等人,2016 年)。

电致变色材料:3-(3-甲基噻吩-2-基)苯胺衍生物已合成用于电致变色材料。这些材料由于其光学对比度和快速的转换速度,在近红外区域电致变色等应用中显示出潜力 (Li 等人,2017 年)。

水溶液合成:类似于 3-(3-甲基噻吩-2-基)苯胺的新型单体已合成用于水溶液。与传统材料相比,其聚合物复合材料在染料敏化太阳能电池中显示出更高的能量转换效率 (Shahhosseini 等人,2016 年)。

电致发光应用:该化合物的某些衍生物已被研究用于电致发光应用,特别是在有机发光二极管 (OLED) 器件中 (Vezzu 等人,2010 年)。

抗菌活性:3-(3-甲基噻吩-2-基)苯胺的某些衍生物已被研究其抗菌特性,证明了在医药领域的潜在用途 (Yilmaz 等人,2012 年)。

微电化学晶体管:聚苯胺或聚(3-甲基噻吩)等聚合物在氧化或还原时电导率发生显着变化,可用于微电化学晶体管和微型生物传感器 (Bartlett 和 Astier,2000 年)。

席夫碱的光学性质:源自该化合物的席夫碱已被研究其光学性质,突出了它们在有机材料应用中的潜力 (Shili 等人,2020 年)。

作用机制

Target of Action

The primary targets of 3-(3-Methylthiophen-2-yl)aniline are the voltage-gated sodium and calcium channels as well as the GABA transporter (GAT) . These targets play a crucial role in the transmission of nerve impulses and regulation of neuronal excitability.

Mode of Action

3-(3-Methylthiophen-2-yl)aniline interacts with its targets by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition disrupts the normal flow of ions through these channels, thereby modulating neuronal excitability and reducing the likelihood of abnormal electrical activity that can lead to seizures.

Result of Action

The inhibition of voltage-gated sodium and calcium channels by 3-(3-Methylthiophen-2-yl)aniline can lead to a decrease in neuronal excitability, which may help to prevent abnormal electrical activity in the brain . This could potentially result in anticonvulsant and antinociceptive effects .

属性

IUPAC Name |

3-(3-methylthiophen-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-8-5-6-13-11(8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCJNTPOWOJYMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3016761.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)

![3-benzyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016770.png)

![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)